molecular formula C10H6N2O4S B13779571 1-Hydroxy-5-sulfonatonaphthalene-2-diazonium CAS No. 94386-30-8

1-Hydroxy-5-sulfonatonaphthalene-2-diazonium

Cat. No.: B13779571
CAS No.: 94386-30-8
M. Wt: 250.23 g/mol
InChI Key: VJKZIQFVKMUTID-UHFFFAOYSA-N
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Description

1-Hydroxy-5-sulfonatonaphthalene-2-diazonium is a diazonium salt derived from a naphthalene backbone with three key substituents:

  • Hydroxy (-OH) group at position 1.
  • Sulfonate (-SO₃⁻) group at position 4.
  • Diazonium (-N₂⁺) group at position 2.

Diazonium salts are highly reactive intermediates, often used in the synthesis of azo dyes, pharmaceuticals, and polymers. Due to the instability of diazonium groups, this compound is typically synthesized and used in situ under controlled conditions (e.g., low temperatures) .

Properties

IUPAC Name

6-diazonio-5-hydroxynaphthalene-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4S/c11-12-8-5-4-6-7(10(8)13)2-1-3-9(6)17(14,15)16/h1-5H,(H-,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKZIQFVKMUTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2O)[N+]#N)C(=C1)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00920719
Record name 6-Diazonio-5-hydroxynaphthalene-1-sulfonate
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URL https://comptox.epa.gov/dashboard/DTXSID00920719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94386-30-8, 112284-37-4
Record name 2-Naphthalenediazonium, 1-hydroxy-5-sulfo-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94386-30-8
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Record name 6-Diazonio-5-hydroxynaphthalene-1-sulfonate
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URL https://comptox.epa.gov/dashboard/DTXSID00920719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hydroxy-5-sulfonatonaphthalene-2-diazonium
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydroxy-5-sulfonatonaphthalene-2-diazonium can be synthesized through the diazotization of 1-hydroxy-5-sulfonatonaphthalene. The process typically involves the reaction of 1-hydroxy-5-sulfonatonaphthalene with sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures. The reaction conditions are crucial to ensure the stability of the diazonium salt.

Industrial Production Methods

In industrial settings, the production of 1-hydroxy-5-sulfonatonaphthalene-2-diazonium follows similar principles but on a larger scale. The process involves precise control of temperature and pH to maintain the stability of the diazonium compound. The use of continuous flow reactors and automated systems helps in achieving consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-5-sulfonatonaphthalene-2-diazonium undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines.

    Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.

    Coupling Reactions: Phenols and aromatic amines are commonly used as coupling partners. The reactions are usually conducted in alkaline conditions.

    Reduction Reactions: Reducing agents such as sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) are used under acidic conditions.

Major Products Formed

    Substitution Reactions: Halogenated, hydroxylated, or aminated derivatives of naphthalene.

    Coupling Reactions: Azo compounds, which are often used as dyes and pigments.

    Reduction Reactions: Corresponding amines.

Scientific Research Applications

1-Hydroxy-5-sulfonatonaphthalene-2-diazonium has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of azo dyes and pigments, which are important in textile and printing industries.

    Biology: The compound is used in biochemical assays and staining techniques to visualize cellular components.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-hydroxy-5-sulfonatonaphthalene-2-diazonium involves the formation of reactive intermediates that can interact with various molecular targets. In coupling reactions, the diazonium group reacts with nucleophilic sites on phenols or aromatic amines to form azo bonds. The molecular pathways involved include electrophilic aromatic substitution and nucleophilic addition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural or functional similarities with 1-Hydroxy-5-sulfonatonaphthalene-2-diazonium:

Compound Name Substituents (Position) Functional Groups Stability Primary Applications Evidence Source
1-Hydroxy-5-sulfonatonaphthalene-2-diazonium 1-OH, 5-SO₃⁻, 2-N₂⁺ Diazonium, sulfonate, hydroxy Low (reactive) Dye intermediates, coupling agents -
Sodium 6-hydroxy-5-(phenylazo)-2-naphthalenesulfonate 6-OH, 2-SO₃⁻, 5-Ph-N=N- Azo, sulfonate, hydroxy High Textile dyes, pH indicators
Disodium, 8-[diazenyl]-5-[diazenyl]-naphthalene-2-sulfonate 2-SO₃⁻, 5/8-diazenyl Diazenyl, sulfonate Moderate High molecular weight dyes
Naphthalene-1-ol 1-OH Hydroxy High Pharmaceuticals, solvents

Detailed Analysis

Reactivity and Stability
  • Diazonium vs. Azo Groups : The diazonium group in the target compound is far less stable than the azo (-N=N-) group in Sodium 6-hydroxy-5-(phenylazo)-2-naphthalenesulfonate. Diazonium salts decompose readily above 5°C, necessitating immediate use in synthesis, whereas azo compounds are thermally stable and widely employed as dyes .
  • Sulfonate Positioning : The sulfonate group at position 5 in the target compound contrasts with its position at 2 in Sodium 6-hydroxy-5-(phenylazo)-2-naphthalenesulfonate. This affects solubility and electronic properties; sulfonate at position 5 may reduce steric hindrance during coupling reactions.

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